Single Enantiomer Configurational Identity vs. Racemic/Diastereomeric Mixtures in Cyclopentanol Intermediates
The target compound cis-3-(benzyloxy)cyclopentan-1-ol (CAS 212270-85-4) is supplied as the single (1S,3R) enantiomer with defined absolute configuration, as confirmed by its InChI Key SFIICXXRMNDRQC-NWDGAFQWSA-N and SMILES notation specifying [C@@H] and [C@H] chiral centers [1]. In contrast, the commercially available 3-(benzyloxy)cyclopentan-1-ol (CAS 905961-61-7) bears the InChI Key SFIICXXRMNDRQC-UHFFFAOYSA-N, indicating an undefined stereocenter mixture containing both cis and trans diastereomers and their enantiomers [2]. This stereochemical ambiguity directly impacts diastereomeric ratios in downstream carbocyclic nucleoside syntheses, where the cis relationship is required to establish the 1′,2′-cis substitution pattern essential for antiviral activity in analogues such as carbovir and entecavir [3].
| Evidence Dimension | Stereochemical definition of the cyclopentane core |
|---|---|
| Target Compound Data | Single (1S,3R) enantiomer; InChI Key SFIICXXRMNDRQC-NWDGAFQWSA-N; MDL MFCD17677422 |
| Comparator Or Baseline | 3-(benzyloxy)cyclopentan-1-ol (CAS 905961-61-7): undefined stereochemistry; InChI Key SFIICXXRMNDRQC-UHFFFAOYSA-N; MDL MFCD23737297 |
| Quantified Difference | Defined absolute configuration at both C1 and C3 vs. fully undefined stereochemistry (mixture of up to 4 stereoisomers) |
| Conditions | Comparative InChI Key analysis via PubChem computational descriptors and commercial supplier specification sheets |
Why This Matters
The defined single-enantiomer identity ensures batch-to-batch reproducibility in stereoselective synthetic sequences, whereas the undefined mixture introduces up to four distinct stereoisomers that cannot be resolved without additional chiral separation, directly impacting the cost and feasibility of downstream drug discovery campaigns.
- [1] PubChem CID 10702910, cis-3-(Benzyloxy)cyclopentan-1-ol, InChI Key SFIICXXRMNDRQC-NWDGAFQWSA-N. View Source
- [2] PubChem CID 57767655, 3-(benzyloxy)cyclopentan-1-ol, InChI Key SFIICXXRMNDRQC-UHFFFAOYSA-N. View Source
- [3] Weising, S. et al. Synthesis of Enantiomerically Pure 1′,2′-cis-Dideoxy, -dideoxydidehydro, -ribo and -deoxy Carbocyclic Nucleoside Analogues. Universität Hamburg, 2018. Describes Mitsunobu coupling requiring defined cis stereochemistry at the cyclopentane scaffold. View Source
